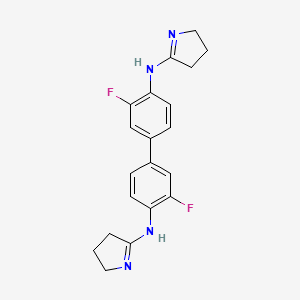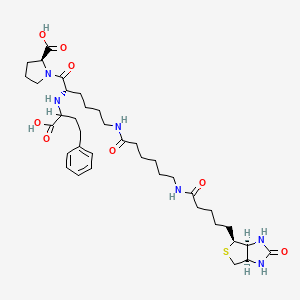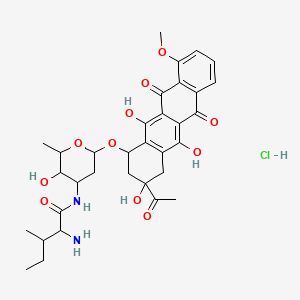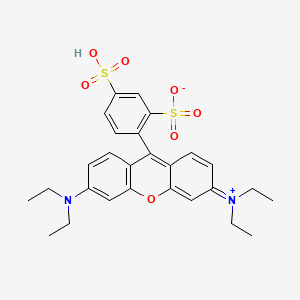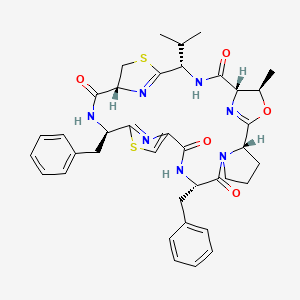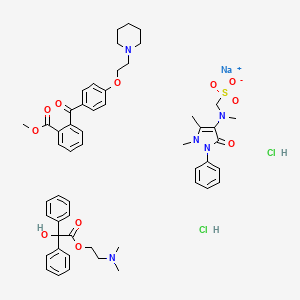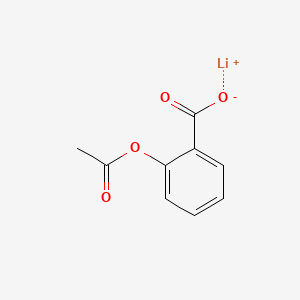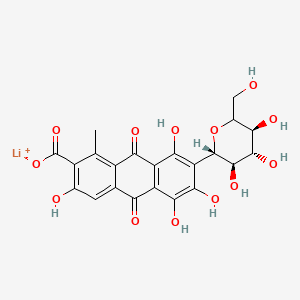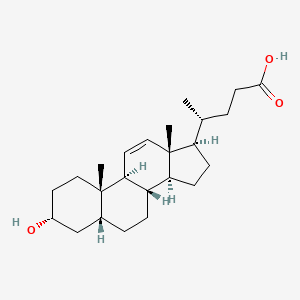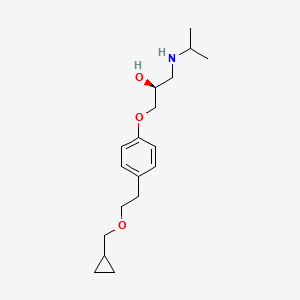
Levobetaxolol
Overview
Description
Levobetaxolol is a cardioselective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used to lower intraocular pressure in the treatment of conditions such as open-angle glaucoma and ocular hypertension. This compound is marketed as an ophthalmic solution under the trade name Betaxon .
Mechanism of Action
Target of Action
Levobetaxolol, also known as (S)-Betaxolol, primarily targets the β1 adrenergic receptor . This receptor is part of the adrenergic system and plays a crucial role in regulating heart rate and blood pressure.
Mode of Action
This compound acts as a selective β1 adrenergic receptor antagonist . By blocking these receptors, it inhibits the action of catecholamines, such as adrenaline and noradrenaline, which are hormones that stimulate these receptors It is thought that the antagonism of β-adrenergic receptors may reduce the production of aqueous humour, a fluid in the eye, stimulated via the cyclic adenosine monophosphate-protein kinase a pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclic adenosine monophosphate-protein kinase A pathway . By blocking the β1 adrenergic receptors, this compound inhibits the production of aqueous humour, which is stimulated via this pathway .
Pharmacokinetics
This compound is applied topically to the eye, but some of it does reach systemic circulation with a Tmax (time to reach maximum concentration) of 3 hours . The mean half-life of this compound is 20 hours .
Result of Action
The primary result of this compound’s action is the reduction of intraocular pressure . It achieves this by reducing the production of aqueous humour . This compound has also been found to have neuroprotective effects .
Biochemical Analysis
Biochemical Properties
Levobetaxolol plays a significant role in biochemical reactions by selectively inhibiting β1-adrenergic receptors . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . The compound interacts with various biomolecules, including enzymes and proteins involved in the cyclic adenosine monophosphate-protein kinase A pathway . Additionally, this compound’s antagonism of β-adrenergic receptors leads to vasoconstriction, reducing blood flow to the eye and further decreasing aqueous humor production .
Cellular Effects
This compound influences various cellular processes, particularly in ocular cells. It reduces intraocular pressure by inhibiting the β1-adrenergic receptors, which decreases the production of aqueous humor . This compound also exhibits neuroprotective effects by blocking sodium and calcium influx, which can protect retinal ganglion cells from damage . Furthermore, this compound’s selective inhibition of β1-adrenergic receptors results in fewer cardiovascular side effects compared to non-selective beta-blockers .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to β1-adrenergic receptors . This binding inhibits the stimulation of these receptors by catecholamines, leading to a reduction in the production of aqueous humor . Additionally, the compound’s ability to block sodium and calcium influx contributes to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its efficacy in reducing intraocular pressure over extended periods . Long-term studies have shown that its neuroprotective effects may diminish over time, necessitating continuous monitoring and potential dosage adjustments . The stability and degradation of this compound in vitro and in vivo settings have been well-documented, ensuring its reliability in clinical applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces intraocular pressure without significant adverse effects . At higher doses, this compound can cause bradycardia and hypotension, indicating a threshold beyond which the compound’s safety profile diminishes . These findings highlight the importance of careful dosage management in clinical settings to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is primarily metabolized in the liver, with approximately 15% of the administered dose excreted as unchanged drug . The remaining portion is metabolized into various metabolites, which have negligible contributions to the compound’s clinical effects . The metabolic pathways involve hepatic enzymes that facilitate the breakdown and elimination of this compound from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . The compound’s selective binding to β1-adrenergic receptors facilitates its localization in ocular tissues, where it exerts its therapeutic effects . Additionally, this compound’s lipophilic nature allows it to cross cell membranes easily, enhancing its distribution within target tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and cell membranes of ocular cells . The compound’s selective inhibition of β1-adrenergic receptors occurs at the cell membrane level, where these receptors are predominantly located . This localization is crucial for this compound’s efficacy in reducing intraocular pressure and providing neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levobetaxolol involves the preparation of its hydrochloride salt. The process typically includes the reaction of a phenoxypropanolamine derivative with an isopropylamine derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to yield this compound hydrochloride .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in compliance with regulatory standards to meet the requirements for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Levobetaxolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
Levobetaxolol has several scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic potential in treating glaucoma and ocular hypertension.
Industry: Utilized in the development of ophthalmic solutions and other pharmaceutical formulations.
Comparison with Similar Compounds
Betaxolol: Another beta-1-adrenergic antagonist used to treat hypertension and elevated intraocular pressure.
Timolol: A non-selective beta-adrenergic antagonist used for similar indications.
Carteolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.
Comparison: Levobetaxolol is unique due to its selective beta-1-adrenergic receptor inhibition, which results in fewer cardiovascular side effects compared to non-selective beta-blockers like timolol and carteolol. Additionally, its neuroprotective properties make it a valuable therapeutic agent in the treatment of glaucoma .
Properties
IUPAC Name |
(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUTZDMDHAVTP-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239341 | |
| Record name | Levobetaxolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism by which levobetaxolol lowers intraocular pressure is not known. It it thought that antagonism of β-adrenergic receptors may reduce the production of aqueous humour stimulated via the cyclic adenosine monophosphate-protein kinase A pathway. It is also thought that the vasoconstriction produced by antagonism of β adrenergic receptors reduces blood flow to the eye and therefore the ultrafiltration responsible for aqueous humour production. β1 selective antagonists are less effective than non-selective β adrenergic receptor antagonists because β2 receptors make up the bulk of the population in the eye. They do, however, come with the benefit of reduced respiratory complications. | |
| Record name | Levobetaxolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
93221-48-8 | |
| Record name | (-)-Betaxolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93221-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levobetaxolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093221488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levobetaxolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levobetaxolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOBETAXOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75O9XHA4TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


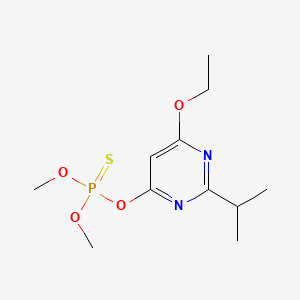
![(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1674868.png)

